![molecular formula C18H24FNO4 B2892527 2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid CAS No. 1779126-77-0](/img/structure/B2892527.png)
2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid
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Overview
Description
2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid is a synthetic organic compound with the molecular formula C18H24FNO4. This compound is notable for its use as a semi-flexible linker in the development of PROTAC® (PROteolysis TArgeting Chimeras) for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders can impact the 3D orientation of the degrader, thus influencing ternary complex formation and optimizing drug-like properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality of the piperidine ring.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached to the piperidine ring through a substitution reaction.
Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid has several scientific research applications:
Chemistry: Used as a linker in the synthesis of bifunctional molecules for targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and the development of novel therapeutic agents.
Medicine: Investigated for its potential in drug development, particularly in the design of PROTAC® molecules for targeted cancer therapy.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid involves its role as a linker in PROTAC® molecules. These molecules function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions that facilitate the formation of the ternary complex.
Comparison with Similar Compounds
Similar Compounds
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetic acid: Similar structure but lacks the fluorophenyl group.
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: Similar structure with a phenyl group instead of a fluorophenyl group.
Uniqueness
2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to target proteins, making it a valuable component in the design of PROTAC® molecules.
Biological Activity
2-[1-(tert-Butoxycarbonyl)-4-(2-fluorophenyl)piperidin-4-yl]acetic acid, also known by its CAS number 1779126-77-0, is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
The molecular formula of this compound is C18H24FNO4, with a molecular weight of 337.39 g/mol. The structure includes a piperidine ring substituted with a tert-butoxycarbonyl group and a fluorophenyl moiety, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C18H24FNO4 |
Molecular Weight | 337.39 g/mol |
CAS Number | 1779126-77-0 |
Synonyms | 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-(2-fluorophenyl) |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures exhibit activity as antagonists or inhibitors in several pathways, including those involved in pain modulation and inflammation.
Pharmacological Studies
Several studies have explored the pharmacological effects of this compound. For instance, it has been investigated for its potential role in modulating pain pathways through inhibition of certain receptors or enzymes involved in nociception.
Case Study: Pain Modulation
In a study examining the analgesic properties of piperidine derivatives, it was found that compounds structurally related to this compound exhibited significant reductions in pain response in animal models. The study highlighted the compound's ability to interact with opioid receptors and modulate pain perception effectively.
Table 2: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Analgesic | Significant reduction in pain | |
Anti-inflammatory | Modulation of inflammatory pathways | |
Neuroprotective | Potential protective effects on neurons |
Toxicological Profile
The safety and toxicological profile of this compound remains under investigation. Preliminary data suggest that it does not exhibit acute toxicity at standard doses; however, comprehensive studies are necessary to fully understand its long-term effects and potential side effects.
Table 3: Toxicological Data Summary
Toxicity Parameter | Result |
---|---|
Acute Toxicity | Not classified |
Skin Irritation | Not available |
Eye Irritation | Not available |
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-10-8-18(9-11-20,12-15(21)22)13-6-4-5-7-14(13)19/h4-7H,8-12H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKICSKZFDPBBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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